1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride
Overview
Description
1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride is a chemical compound with the molecular formula C12H13ClFNO3S and a molecular weight of 305.76 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride typically involves the reaction of 1-((4-Fluorophenyl)sulfonyl)piperidine with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl chloride can be compared with similar compounds such as:
1-(4-Fluorophenylsulfonyl)piperidine: This compound has a similar structure but lacks the carbonyl chloride group.
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carboxylic acid: This compound has a carboxylic acid group instead of the carbonyl chloride group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3S/c13-12(16)9-5-7-15(8-6-9)19(17,18)11-3-1-10(14)2-4-11/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGAKGUQYUVHPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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